2,3-Dimetoxi-benzamidina

Descripción general

Descripción

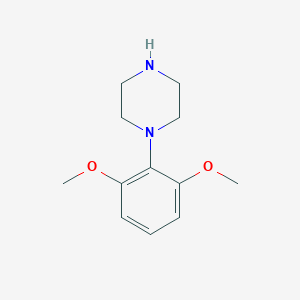

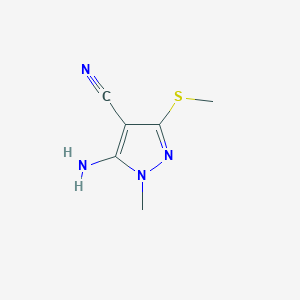

2,3-Dimethoxy-benzamidine is an organic compound with the molecular formula C9H12N2O2. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with an amidine functional group. This compound is known for its applications in biochemical research, particularly as a protease inhibitor.

Aplicaciones Científicas De Investigación

2,3-Dimethoxy-benzamidine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Acts as a protease inhibitor, particularly for serine proteases.

Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on enzymes.

Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Benzamides, a significant class of amide compounds to which 2,3-dimethoxy-benzamidine belongs, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

For instance, some benzamides show anti-platelet activity .

Biochemical Pathways

The compound has been associated with antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that 2,3-Dimethoxy-benzamidine may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.

Result of Action

It’s known that some benzamides exhibit antioxidant activity, suggesting that they may protect cells from oxidative damage . Additionally, some benzamides have been shown to have antibacterial activity, indicating that they may inhibit the growth of certain bacteria .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the activity and stability of many compounds .

Análisis Bioquímico

Biochemical Properties

Benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .

Cellular Effects

Some benzamide compounds have shown antioxidant and antibacterial activities . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Molecular Mechanism

Benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Dosage Effects in Animal Models

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Metabolic Pathways

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Transport and Distribution

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Subcellular Localization

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxy-benzamidine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction typically uses triethylamine as a base and tetrahydrofuran as a solvent. The yields for this synthesis range from 43% to 50% .

Industrial Production Methods: Industrial production of 2,3-Dimethoxy-benzamidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethoxy-benzamidine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amidine group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamidines.

Comparación Con Compuestos Similares

- 2,3-Dimethoxybenzoic acid

- 3-Acetoxy-2-methylbenzoic acid

- Benzamidine

Comparison: 2,3-Dimethoxy-benzamidine is unique due to the presence of both methoxy groups and an amidine functional group. This combination enhances its inhibitory effects on proteases compared to similar compounds like benzamidine, which lacks the methoxy groups. The presence of methoxy groups also influences its chemical reactivity and solubility, making it more versatile in various applications .

Propiedades

IUPAC Name |

2,3-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCGPTXPVHYASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395235 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144650-01-1 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride](/img/structure/B114580.png)